molecular formula C10H21NO B1524517 (2-Tert-butyloxan-3-yl)methanamine CAS No. 1315365-89-9

(2-Tert-butyloxan-3-yl)methanamine

Cat. No.: B1524517
CAS No.: 1315365-89-9
M. Wt: 171.28 g/mol
InChI Key: CTUAMZLRSKWXDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butyloxan-3-yl)methanamine can be achieved through several methods One common approach involves the use of oxetan-2-ylmethanamine as an intermediateThe azide intermediate is then reduced to provide the amine group .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of HZSM-5 molecular sieve with a silica-alumina ratio of 30, combined with phosphotungstic acid, can be employed to enhance the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butyloxan-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium azide for introducing the amine group and various oxidizing agents for oxidation reactions. Reaction conditions such as temperature, pressure, and the presence of catalysts are crucial for optimizing these reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2-Tert-butyloxan-3-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Tert-butyloxan-3-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Tert-butyloxan-3-yl)methanamine include other tertiary amines and adamantane derivatives. Some examples are:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which combines the properties of a tertiary amine with the stability and rigidity of an adamantane derivative. This unique combination of features makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(2-tert-butyloxan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)9-8(7-11)5-4-6-12-9/h8-9H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUAMZLRSKWXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Tert-butyloxan-3-yl)methanamine
Reactant of Route 2
(2-Tert-butyloxan-3-yl)methanamine
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Reactant of Route 4
(2-Tert-butyloxan-3-yl)methanamine
Reactant of Route 5
(2-Tert-butyloxan-3-yl)methanamine
Reactant of Route 6
(2-Tert-butyloxan-3-yl)methanamine

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